molecular formula C10H14N2O3 B8663015 N-(1-Methoxypropan-2-yl)-4-nitroaniline

N-(1-Methoxypropan-2-yl)-4-nitroaniline

Cat. No. B8663015
M. Wt: 210.23 g/mol
InChI Key: CGKXVRSFGQJDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Methoxypropan-2-yl)-4-nitroaniline is a useful research compound. Its molecular formula is C10H14N2O3 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(1-Methoxypropan-2-yl)-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Methoxypropan-2-yl)-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(1-Methoxypropan-2-yl)-4-nitroaniline

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-4-nitroaniline

InChI

InChI=1S/C10H14N2O3/c1-8(7-15-2)11-9-3-5-10(6-4-9)12(13)14/h3-6,8,11H,7H2,1-2H3

InChI Key

CGKXVRSFGQJDNK-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

21 g (0.15 mol) of 1-fluoro-4-nitrobenzene and 42 ml of 2-amino-1-methoxypropane were introduced into a 150 ml three-necked flask. The mixture was stirred for 15 minutes and brought to the boiling point. After reaction for 2 to 3 hours, the reaction medium was poured onto ice. A yellow precipitate formed. This precipitate was filtered off, washed with water, and then successively washed with a minimum amount of ethanol, isopropyl ether, and petroleum ether. 27.8 g of expected product were isolated.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One

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